molecular formula C26H30N4O B11212175 7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine

7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11212175
M. Wt: 414.5 g/mol
InChI Key: DQMZRDFXMOOCSU-UHFFFAOYSA-N
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Description

7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a strong base such as potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolo[2,3-d]pyrimidine core structure with various substituents at the C-4 position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The exact pathways and molecular interactions are still under investigation, but the compound’s lipophilicity allows it to diffuse easily into cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its unique combination of substituents, which confer specific biological activities and potential therapeutic applications. Its ability to inhibit CDKs and induce apoptosis in cancer cells makes it a promising candidate for further drug development.

Properties

Molecular Formula

C26H30N4O

Molecular Weight

414.5 g/mol

IUPAC Name

7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H30N4O/c1-4-16-29(17-5-2)25-24-23(20-10-8-7-9-11-20)18-30(26(24)28-19-27-25)21-12-14-22(15-13-21)31-6-3/h7-15,18-19H,4-6,16-17H2,1-3H3

InChI Key

DQMZRDFXMOOCSU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)OCC)C4=CC=CC=C4

Origin of Product

United States

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